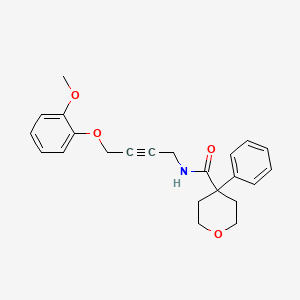

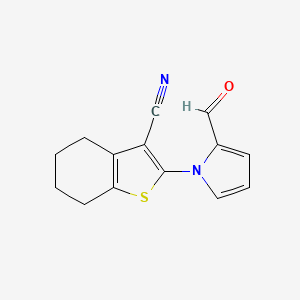

![molecular formula C10H17I B2632557 1-Iodo-3-pentylbicyclo[1.1.1]pentane CAS No. 212386-74-8](/img/structure/B2632557.png)

1-Iodo-3-pentylbicyclo[1.1.1]pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Iodo-3-pentylbicyclo[1.1.1]pentane (IBP) is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors and has been used in scientific research to investigate the effects of cannabinoids on the body.

科学的研究の応用

Synthesis and Drug Design

1-Iodo-3-pentylbicyclo[1.1.1]pentane is involved in the synthesis of all-carbon disubstituted bicyclo[1.1.1]pentanes (BCPs), which are significant in drug design as surrogates for p-substituted arenes and alkynes. An innovative method for accessing 1,3-C-disubstituted BCPs from 1-iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) has been developed. This process uses iron-catalyzed cross-coupling with aryl and heteroaryl Grignard reagents. This approach marks the first general application of iodo-BCPs as electrophiles in cross-coupling and is significant for the synthesis of a wide array of 1,3-C-disubstituted BCPs, including various drug analogues (Nugent et al., 2020).

Nucleophilic Substitution Reactions

Studies have been conducted on the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane, which provides insights into the formation of cage quaternary salts. The competitive addition of pyridine in the reaction of [1.1.1]propellane with iodine indicates the existence of a relatively stable “hot intermediate” resembling a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation (Adcock & Gakh, 1992).

Metal-Halogen Exchange

1-Iodobicyclo[1.1.1]pentane has been observed to react cleanly with t-butyllithium through a metal-halogen exchange process, yielding 1-lithiobicyclo[1.1.1]pentane. This reaction demonstrates the importance of the halogen in such metal-halogen exchange processes and has implications for the synthesis of various organic compounds (Della & Taylor, 1991).

Synthesis of Bicyclo[1.1.1]pentan-1-amine

From a medicinal chemistry perspective, the synthesis of bicyclo[1.1.1]pentan-1-amine, which serves as a unique moiety, has been explored using 1-azido-3-iodobicyclo[1.1.1]pentane. This provides a flexible and scalable alternative for synthesizing this important compound (Goh et al., 2014).

Molecular Building Blocks

1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP) derived from the 1-iodo-3-pentylbicyclo[1.1.1]pentane class has been found valuable as a molecular building block, especially for the synthesis of extended, rigid, rod-like molecules. Its linear geometry makes it a nonconjugated alternative for pi-conjugated, rod-like building blocks (Kaleta et al., 2012).

Aminoalkylation for Pharmaceutical Relevance

Bicyclo[1.1.1]pentanes have been effectively bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A novel method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles has been reported. This technique is crucial for incorporating various pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

特性

IUPAC Name |

1-iodo-3-pentylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17I/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCFTKZAHCSIOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC12CC(C1)(C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-pentylbicyclo[1.1.1]pentane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

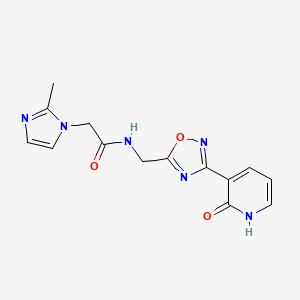

![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)

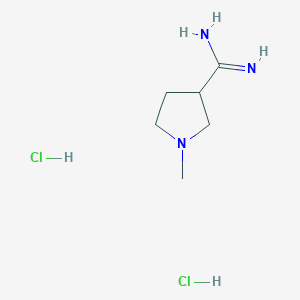

![6-(2-Methoxyphenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632481.png)

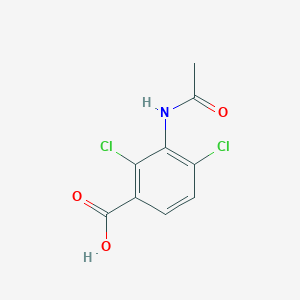

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide](/img/structure/B2632491.png)

![(Z)-ethyl 1-methyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2632494.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)